molecular formula C6H12ClNO3S B13216151 3-Methoxypiperidine-1-sulfonyl chloride

3-Methoxypiperidine-1-sulfonyl chloride

Cat. No.: B13216151
M. Wt: 213.68 g/mol
InChI Key: RADKOVLTRDYUGV-UHFFFAOYSA-N
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Description

3-Methoxypiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypiperidine-1-sulfonyl chloride typically involves the reaction of 3-methoxypiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-Methoxypiperidine+Chlorosulfonic Acid3-Methoxypiperidine-1-sulfonyl chloride+HCl\text{3-Methoxypiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Methoxypiperidine+Chlorosulfonic Acid→3-Methoxypiperidine-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors has been explored to achieve rapid and controlled synthesis, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

3-Methoxypiperidine-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.

    Piperidine-1-sulfonyl chloride: A related compound with similar reactivity but without the methoxy group.

Uniqueness

3-Methoxypiperidine-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the methoxy group plays a crucial role.

Properties

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-methoxypiperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3

InChI Key

RADKOVLTRDYUGV-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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